molecular formula C17H16N4OS B14164665 3-(3-Methoxypropyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline CAS No. 847185-54-0

3-(3-Methoxypropyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline

Cat. No.: B14164665
CAS No.: 847185-54-0
M. Wt: 324.4 g/mol
InChI Key: NRDZVCCEUMHWPU-UHFFFAOYSA-N
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Description

3-(3-Methoxypropyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline is a complex heterocyclic compound that belongs to the class of imidazoquinoxalines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxypropyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-thiophen-2-ylimidazo[4,5-b]quinoxaline with 3-methoxypropylamine under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxypropyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxypropyl group or the thiophene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, nucleophiles like amines or thiols, organic solvents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted imidazoquinoxalines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(3-Methoxypropyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-(3-Methoxypropyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases or other signaling proteins, thereby modulating cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

    2-Thiophen-2-ylimidazo[4,5-b]quinoxaline: Lacks the methoxypropyl group but shares the core structure.

    3-(3-Methoxypropyl)-2-phenylimidazo[4,5-b]quinoxaline: Similar structure but with a phenyl group instead of a thiophene ring.

    2-(2-Methoxyethyl)-3-thiophen-2-ylimidazo[4,5-b]quinoxaline: Similar structure but with a different alkyl group.

Uniqueness

3-(3-Methoxypropyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline is unique due to the presence of both the methoxypropyl group and the thiophene ring, which confer distinct chemical and biological properties. These structural features may enhance its solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

847185-54-0

Molecular Formula

C17H16N4OS

Molecular Weight

324.4 g/mol

IUPAC Name

3-(3-methoxypropyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline

InChI

InChI=1S/C17H16N4OS/c1-22-10-5-9-21-16(14-8-4-11-23-14)20-15-17(21)19-13-7-3-2-6-12(13)18-15/h2-4,6-8,11H,5,9-10H2,1H3

InChI Key

NRDZVCCEUMHWPU-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C(=NC2=NC3=CC=CC=C3N=C21)C4=CC=CS4

solubility

12.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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